beta-Sanshool
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Overview
Description
Beta-sanshool is an enamide obtained by the fromal condensation of 2-methylpropanamine with dodeca-2,6,8,10-tetraenoic acid (the 2E,6E,8E,10E stereoisomer). Isolated from Zanthoxylum piperitum, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a plant metabolite. It is an enamide and a secondary carboxamide. It derives from a 2-methylpropanamine.
Scientific Research Applications
Gastrointestinal Tract Effects
Beta-Sanshool, found in Zanthoxylum piperitum, shows contrasting effects on the gastrointestinal tract, relaxing the circular muscle of the gastric body while contracting the longitudinal muscle of the ileum and distal colon in guinea pigs (Hashimoto et al., 2001).
Pharmacokinetics Study
A study developed a method for determining hydroxy-α-sanshool, hydroxy-β-sanshool, and hydroxy-γ-sanshool in rat plasma, providing insights into the pharmacokinetics of these compounds (Rong et al., 2016).
Sensory Effects
Research on the pungent qualities of sanshools, including this compound, highlighted their distinct sensory effects and interaction with the rat TRPV1 receptor, contributing to understanding of their pungent sensation (Sugai et al., 2005).
TRPV1 and TRPA1 Activation
This compound plays a role in activating TRPV1 and TRPA1 in sensory neurons, which helps explain the unique sensations it induces, such as tingling and paresthesia (Koo et al., 2007).
Tingling Paresthesia
Hydroxy-α-sanshool, closely related to this compound, has been studied for its role in inducing tingling paresthesia, providing a tool for understanding peripheral neuropathy and injury-related sensations (Lennertz et al., 2010).
Analgesic and Anesthetic Effects
Research has explored the potential of this compound and related compounds in providing analgesic and anesthetic effects, highlighting their application in pain management (Bader et al., 2014), (Tsunozaki et al., 2013).
Potential Anticancer Activity
Sanshool, including this compound, demonstrates potential anticancer activities, particularly in inducing apoptosis in HepG2 cells, suggesting its role in cancer treatment (You et al., 2015).
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ |
InChI Key |
SBXYHCVXUCYYJT-UMYNZBAMSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C |
Synonyms |
alpha-sanshool beta-sanshool gamma-sanshool sanshool |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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